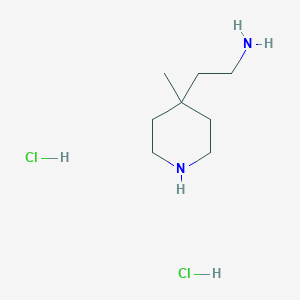
N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds like “N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine” belong to a class of organic compounds known as quinolines and quinoline derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the quinoline core, with various functional groups attached at specific positions. The benzyl group is attached to the nitrogen atom, the sulfonyl group is attached to the 3-position of the quinoline ring, and the methoxy group is attached to the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the specific functional groups present. For example, the presence of the sulfonyl group might increase the compound’s acidity, while the methoxy group might influence its polarity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has demonstrated innovative synthesis techniques for creating compounds with structures related to N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine. For instance, hydroxylamine-O-sulfonic acid was employed as an efficient nucleophilic amination reagent, leading to the creation of heteroaromatic hydroxylamine-O-sulfonates. These compounds underwent further reactions to yield novel structures with potential biological activities (Sączewski et al., 2011). Similarly, methods for the diastereoselective addition of chiral acetaldehyde acetals to imines have been developed, facilitating the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, a process pivotal for generating compounds with defined stereochemistry (Wünsch & Nerdinger, 1999).
Biological Activities
Compounds bearing the sulfonamide group, such as N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine, have been explored for their cytotoxic and antimicrobial activities. The sulfonamide derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. For instance, new quinazoline derivatives have shown promising antimicrobial properties against various bacterial and fungal strains (Desai et al., 2007). Additionally, sulfonamide derivatives have been examined for their pro-apoptotic effects, indicating potential in cancer therapy by activating key signaling pathways in cancer cells (Cumaoğlu et al., 2015).
Material Science Applications
The compound and its derivatives have also found applications in material sciences, such as in the synthesis of adsorption resins for environmental cleanup. An example includes the development of tertiary amine-functionalized adsorption resins aimed at the removal of pollutants from water, showcasing the versatility of these compounds beyond pharmaceuticals (Zhou et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-29-18-9-12-21-20(13-18)23(26-14-16-5-3-2-4-6-16)22(15-25-21)30(27,28)19-10-7-17(24)8-11-19/h2-13,15H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEHBHISLMRUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

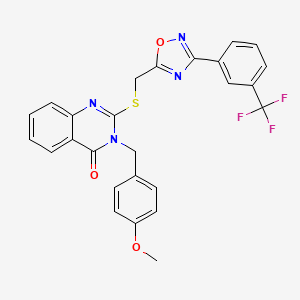
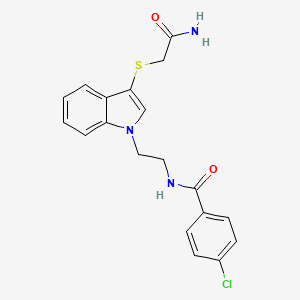
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2577097.png)
![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)
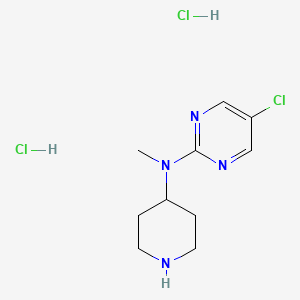

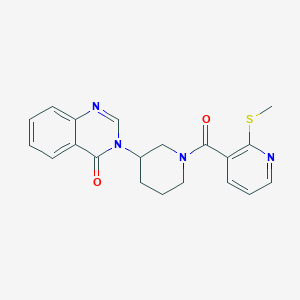
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2577107.png)
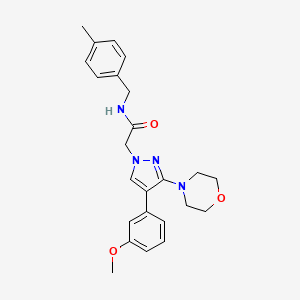
![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)
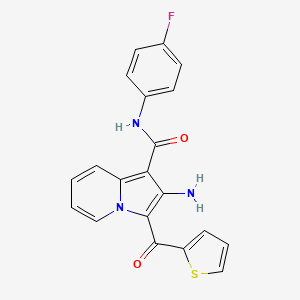
![Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2577113.png)
![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577115.png)
